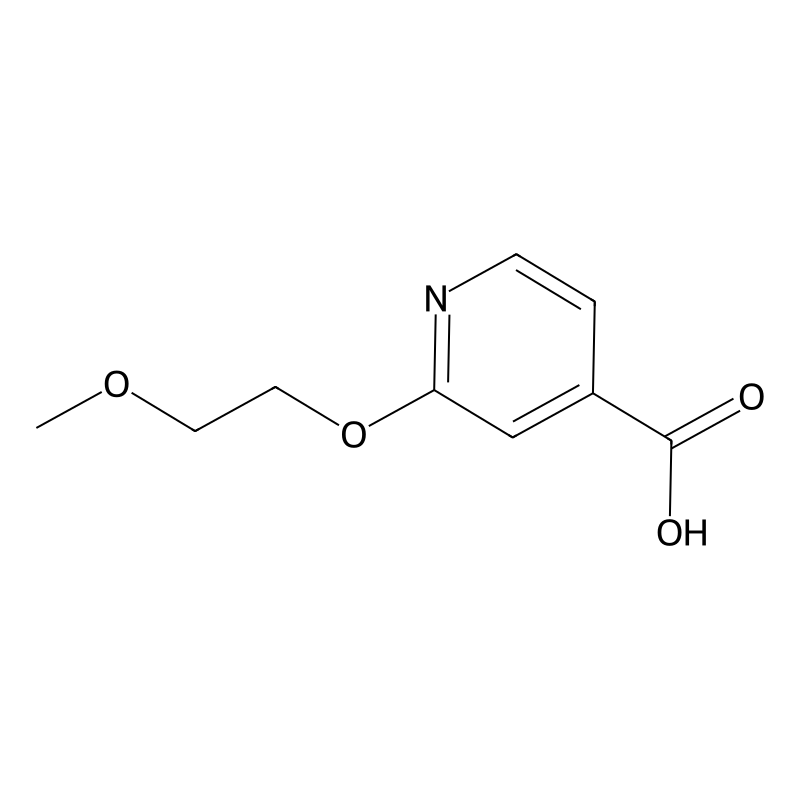2-(2-Methoxyethoxy)pyridine-4-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pyridine-2-carboxylic acid as a catalyst for multi-component synthesis of pyrazolo[3,4-b]quinolinones
Application Summary
Methods of Application
Results or Outcomes
Synthesis and structural characteristic of pyridine carboxylic acid
- Pyridine-3-carboxylic acid and pyridine-4-carboxylic acid as catalysts :
- Application Summary: Pyridine-3-carboxylic acid and pyridine-4-carboxylic acid have almost similar catalytic efficiency to pyridine-2-carboxylic acid .
- Results or Outcomes: These acids were used as a catalyst in the reaction which took more time to complete the reaction as compared to pyridine-2-carboxylic acid .
- Pyridine-2-carboxylic acid as a catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones :
- Application Summary: Pyridine-2-carboxylic acid is used as an efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
- Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
- Results or Outcomes: The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .
2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C₉H₁₁N₁O₄ and a molecular weight of 197.19 g/mol. It is recognized by its CAS Number 897958-24-6. The compound features a pyridine ring substituted with a carboxylic acid group and a methoxyethoxy group, which contributes to its solubility and reactivity. Its structural formula can be represented by the InChI code: 1S/C9H11NO4/c1-13-4-5-14-8-6-7(9(11)12)2-3-10-8/h2-3,6H,4-5H2,1H3,(H,11,12) .
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under specific conditions, it may lose carbon dioxide.
- Nucleophilic Substitution: The pyridine nitrogen can undergo nucleophilic attack, allowing for further functionalization.
These reactions are essential for synthesizing derivatives with potentially enhanced biological activity or altered physical properties.
Research indicates that derivatives of pyridine carboxylic acids exhibit significant biological activities, including:
- Antimicrobial Properties: Compounds related to 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid have shown effectiveness against various Gram-positive and Gram-negative bacteria .
- DNA Interaction: Molecular docking studies suggest that these compounds can bind to DNA, indicating potential applications in cancer treatment and antimicrobial development .
- Corrosion Inhibition: Some studies have explored the use of pyridine derivatives as corrosion inhibitors for metals, showcasing their versatility in industrial applications .
Synthesis of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid can be achieved through several methods:
- Alkylation of Pyridine Derivatives: Starting from 4-pyridinecarboxylic acid, alkylation with 2-methoxyethanol under acidic conditions.
- Carboxylation Reactions: Utilizing carbon dioxide in the presence of suitable catalysts to introduce the carboxylic acid group onto the pyridine ring.
- Functional Group Transformations: Modifying existing functional groups on related compounds to yield the desired structure.
These methods allow for variations in yield and purity based on reaction conditions and starting materials.
2-(2-Methoxyethoxy)pyridine-4-carboxylic acid has various applications across multiple fields:
- Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial agents and in cancer therapies due to their DNA-binding capabilities.
- Agricultural Chemicals: Used in developing herbicides or pesticides due to their biological activity against certain pests.
- Material Science: Explored as corrosion inhibitors for metals, enhancing the longevity of industrial materials .
Interaction studies focus on understanding how 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid interacts with biological molecules such as proteins and nucleic acids. Molecular docking simulations have been employed to predict binding affinities and mechanisms of action against bacterial targets. These studies are crucial for designing more effective derivatives with improved selectivity and efficacy .
Several compounds share structural similarities with 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methoxy-pyridine-2-carboxylic acid | Methoxy and carboxylic groups | Known for strong antimicrobial properties |
| 6-Methylpyridine-4-carboxylic acid | Methyl substitution on the pyridine | Exhibits different reactivity patterns |
| Picolinic acid | Simple pyridine carboxylic acid | Used in chelation therapy |
These compounds differ mainly in their substituents on the pyridine ring, which significantly influences their chemical reactivity and biological activity.
XLogP3
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








